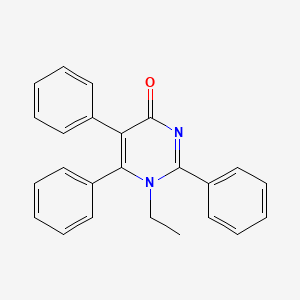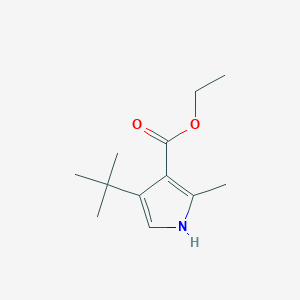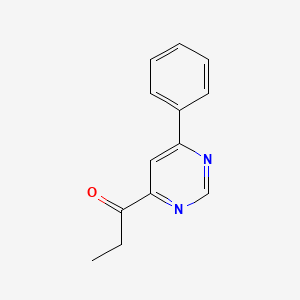
1-(6-Phenylpyrimidin-4-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Phenylpyrimidin-4-yl)propan-1-one is an organic compound with the molecular formula C13H12N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine but with nitrogen atoms at positions 1 and 3 of the six-membered ring.
Vorbereitungsmethoden
The synthesis of 1-(6-Phenylpyrimidin-4-yl)propan-1-one typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated carbonyl compound. This intermediate can then undergo further cyclization and functional group modifications to yield the desired pyrimidine derivative .
In industrial settings, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Solvents like ethanol or dioxane are often used, and the reactions may be carried out under solvent-free conditions to reduce environmental impact .
Analyse Chemischer Reaktionen
1-(6-Phenylpyrimidin-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace hydrogen atoms.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include alcohols, carboxylic acids, and substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(6-Phenylpyrimidin-4-yl)propan-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of 1-(6-Phenylpyrimidin-4-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. In medicinal chemistry, it may act as an antagonist or agonist at receptor sites, modulating physiological responses .
Vergleich Mit ähnlichen Verbindungen
1-(6-Phenylpyrimidin-4-yl)propan-1-one can be compared with other pyrimidine derivatives, such as:
3-[(6-Phenylpyrimidin-4-yl)amino]propan-1-ol: This compound has an amino group instead of a carbonyl group, which may result in different biological activities and chemical reactivity.
1-Phenyl-3-(phenylamino)propan-1-one: This compound has a phenylamino group, which can influence its interaction with molecular targets and its overall chemical behavior.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
67073-98-7 |
|---|---|
Molekularformel |
C13H12N2O |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
1-(6-phenylpyrimidin-4-yl)propan-1-one |
InChI |
InChI=1S/C13H12N2O/c1-2-13(16)12-8-11(14-9-15-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI-Schlüssel |
KDUYCWDYMBSLAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=NC=NC(=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


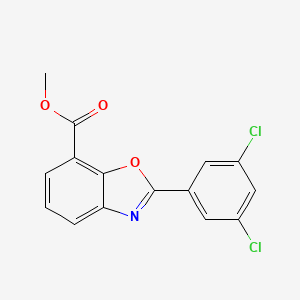
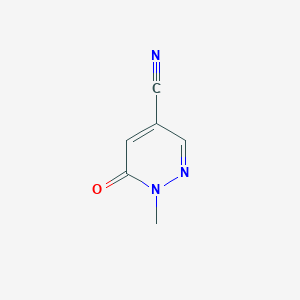
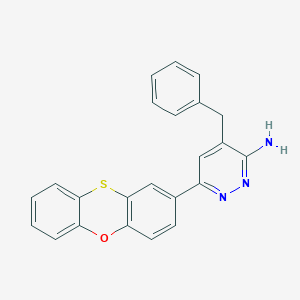
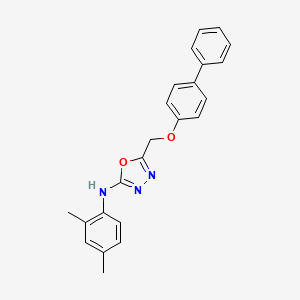

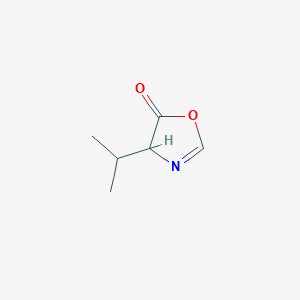

![5-Amino-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12907730.png)
![2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B12907731.png)
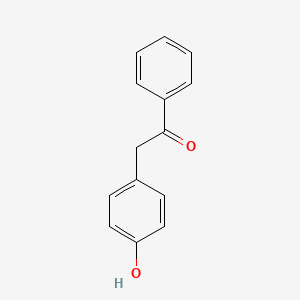
![2-Amino-4-hydroxy-5-[2-naphthylthio]quinazoline](/img/structure/B12907749.png)
![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12907767.png)
